REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N+:3]=1[O-].[ClH:10]>>[Cl:10][C:6]1[CH:7]=[C:2]([CH3:1])[N:3]=[C:4]([CH3:8])[CH:5]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C(=CC=C1)C)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting white slurry was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with iPrOH (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
dried at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in POCl3 (10 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched carefully with saturated K2CO3 (40 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
NEt3 (5 ml) and heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (5 ml) was added to the residue the aqueous mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform (2×10 ml)
|
Type
|
WASH
|
Details
|
washed with brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |